
2-hydroxy-N-(2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-羟基-N-(2-硝基苯基)苯甲酰胺是一种有机化合物,其分子式为 C13H10N2O4。它是苯甲酰胺的衍生物,其特征在于苯环上连接着一个羟基和一个硝基。
准备方法
合成路线和反应条件
2-羟基-N-(2-硝基苯基)苯甲酰胺的合成通常涉及在脱水剂(如亚硫酰氯)存在下,2-硝基苯胺与水杨酸反应。反应通过中间体的形成进行,然后在回流条件下加热转化为最终产物。
工业生产方法
2-羟基-N-(2-硝基苯基)苯甲酰胺的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化的反应条件可以提高化合物的产率和纯度。此外,重结晶和色谱等纯化技术被用来获得所需的产物。
化学反应分析
反应类型
2-羟基-N-(2-硝基苯基)苯甲酰胺经历各种化学反应,包括:
氧化: 羟基可以被氧化形成醌衍生物。
还原: 硝基可以使用还原剂(如氢气在催化剂存在下)还原为氨基。
取代: 该化合物可以进行亲核取代反应,特别是在硝基处。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢气与钯催化剂或硼氢化钠等还原剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。
形成的主要产物
氧化: 醌衍生物。
还原: 氨基衍生物。
取代: 取决于所用亲核试剂的不同,各种取代的苯甲酰胺。
科学研究应用
2-羟基-N-(2-硝基苯基)苯甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的前体。
生物学: 由于其抑制细菌生长的能力,研究其作为抗菌剂的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发具有特定性能的新材料,例如聚合物和涂料。
作用机制
2-羟基-N-(2-硝基苯基)苯甲酰胺的作用机制涉及其与特定分子靶标的相互作用。例如,其抗菌活性归因于其破坏细菌细胞壁和抑制必需酶的能力。该化合物抗炎作用被认为是其抑制促炎细胞因子和环氧合酶等酶的结果。
相似化合物的比较
类似化合物
2-羟基-N-(4-硝基苯基)苯甲酰胺: 结构相似,但硝基位于对位。
2-羟基-N-(2-氯苯基)苯甲酰胺: 包含一个氯原子而不是硝基。
2-羟基-N-(2-甲基苯基)苯甲酰胺: 包含一个甲基而不是硝基。
独特性
2-羟基-N-(2-硝基苯基)苯甲酰胺的独特之处在于它同时存在羟基和硝基,这赋予了其独特的化学反应性和生物活性。硝基相对于酰胺键的邻位增强了其与生物靶标发生特定相互作用的潜力,使其成为研究和开发的宝贵化合物。
属性
CAS 编号 |
37183-26-9 |
|---|---|
分子式 |
C13H10N2O4 |
分子量 |
258.23 g/mol |
IUPAC 名称 |
2-hydroxy-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H10N2O4/c16-12-8-4-1-5-9(12)13(17)14-10-6-2-3-7-11(10)15(18)19/h1-8,16H,(H,14,17) |
InChI 键 |
BOGCXDSQUVFRGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
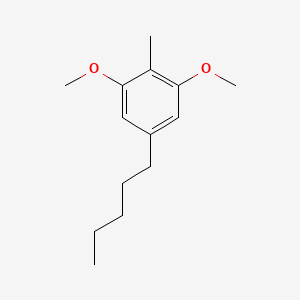

![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
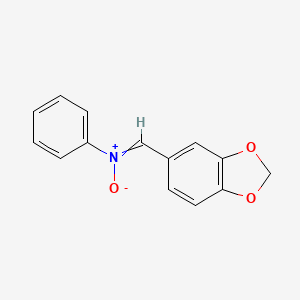
![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
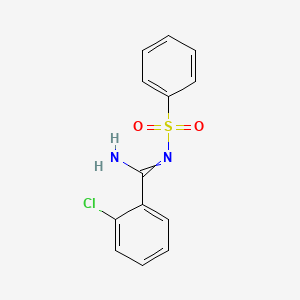
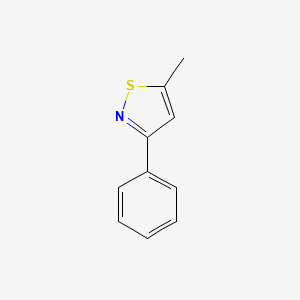
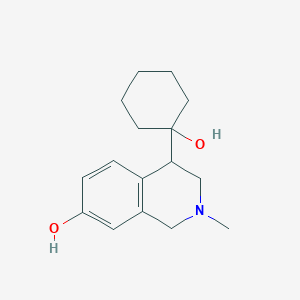

![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)

![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
